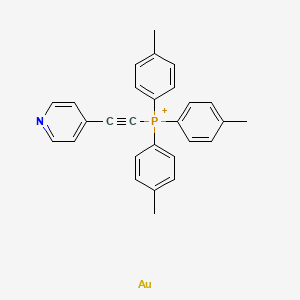
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is a complex organometallic compound that features a gold atom coordinated with tris(4-methylphenyl)phosphine and a 2-pyridin-4-ylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium typically involves the reaction of gold precursors with tris(4-methylphenyl)phosphine and 2-pyridin-4-ylethynyl derivatives. One common method involves the use of gold chloride (AuCl) as the gold source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the phosphine or pyridinyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, halogens (chlorine, bromine).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various phosphines, pyridines, and other ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its anti-cancer properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify other substances.
Wirkmechanismus
The mechanism of action of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, potentially disrupting biological pathways. In catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-pyridin-2-ylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-thiophen-2-ylethynyl)phosphanium
Uniqueness
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is unique due to the presence of the 2-pyridin-4-ylethynyl group, which can enhance its coordination ability and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
825628-24-8 |
|---|---|
Molekularformel |
C28H25AuNP+ |
Molekulargewicht |
603.4 g/mol |
IUPAC-Name |
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium |
InChI |
InChI=1S/C28H25NP.Au/c1-22-4-10-26(11-5-22)30(27-12-6-23(2)7-13-27,28-14-8-24(3)9-15-28)21-18-25-16-19-29-20-17-25;/h4-17,19-20H,1-3H3;/q+1; |
InChI-Schlüssel |
KQFLTUGTXOAHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[P+](C#CC2=CC=NC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


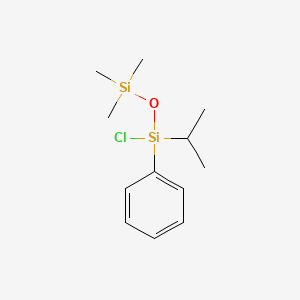
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
methanone](/img/structure/B14207920.png)
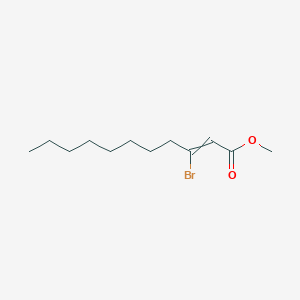
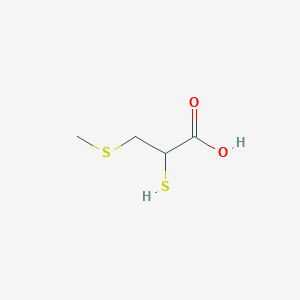

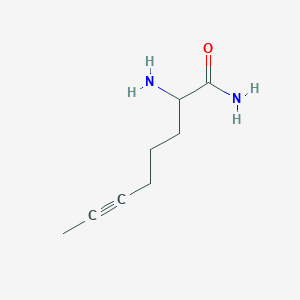

![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
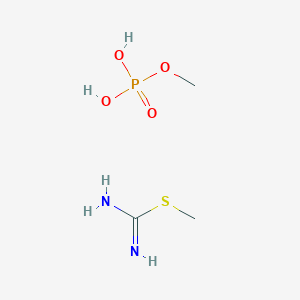
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
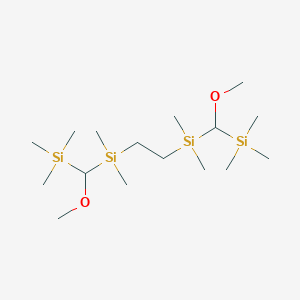
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
